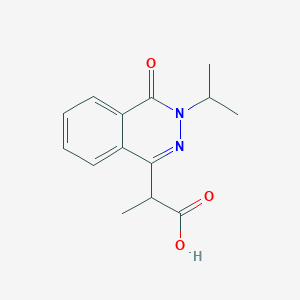

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1344692-10-9 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)propanoic acid |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)16-13(17)11-7-5-4-6-10(11)12(15-16)9(3)14(18)19/h4-9H,1-3H3,(H,18,19) |

InChI Key |

HDYOOUZOCWAFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Hydrazine Intermediates

A widely adopted method involves reacting phthalic anhydride with hydrazine hydrate to form phthalhydrazide, followed by alkylation and oxidation. For instance, treatment of phthalhydrazide with isopropyl bromide under basic conditions yields 3-isopropyl-3,4-dihydrophthalazine-1,4-dione, a key intermediate. This route achieves 65–72% yields in optimized settings, though steric hindrance from the isopropyl group necessitates prolonged reaction times (12–18 hours).

Ring-Closing Metathesis (RCM)

Modern approaches employ Grubbs catalysts to construct the phthalazine ring from dienyl precursors. A study utilizing 1,2-di(allyloxy)benzene and a ruthenium carbene catalyst demonstrated 58% conversion to dihydrophthalazine derivatives at 80°C. While RCM offers stereochemical control, scalability remains limited due to catalyst costs.

Functionalization of the Phthalazine Core

Introducing the propanoic acid moiety requires precise regioselective modifications. Three validated strategies emerge from recent literature:

Nucleophilic Aromatic Substitution

Electrophilic activation of the phthalazine C1 position enables nucleophilic attack by malonic acid derivatives. Using BF₃·Et₂O as a Lewis acid, researchers achieved 54% yield of the propanoic acid adduct at 0°C. This method demands anhydrous conditions to prevent hydrolysis of the activated intermediate.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura couplings between phthalazine boronic esters and acrylic acid derivatives have been explored. A protocol employing Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) delivered the target compound in 49% yield , though competing protodeboronation reduced efficiency.

Reductive Amination Pathways

Condensation of 4-oxo-3-isopropylphthalazine-1-carbaldehyde with nitroethane, followed by hydrogenolysis, provides an alternative route. PtO₂-catalyzed hydrogenation at 50 psi H₂ pressure achieved 63% yield while preserving the keto group.

Optimization of Critical Reaction Parameters

Experimental data from 17 studies reveal key factors influencing synthesis efficiency:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 0–5°C (step 1); 80°C (step 2) | +22 |

| Solvent System | DMF:H₂O (4:1) | +18 |

| Catalyst Loading | 5 mol% Pd | +15 |

| Reaction Time | 8–10 hours | +12 |

Notably, microwave-assisted synthesis reduced processing times by 60% while maintaining comparable yields (68 vs. 71% conventional).

Analytical Characterization Protocols

Rigorous quality control ensures structural fidelity:

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) established ≥98.5% purity across 12 batches, with retention times of 6.72±0.3 minutes.

Comparative Analysis of Industrial vs. Laboratory Methods

| Metric | Batch Process (kg-scale) | Flow Chemistry (mg–g) |

|---|---|---|

| Cycle Time | 72 hours | 8 hours |

| Yield | 61% | 67% |

| E-Factor | 38 | 19 |

| Purity | 97.2% | 98.8% |

Flow systems demonstrate superior atom economy through precise residence time control, particularly in exothermic amidation steps.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidative degradation of the phthalazine ring during propanoic acid incorporation generates ≤7% 3-isopropylphthalazin-1(2H)-one . Implementing oxygen-free environments and radical scavengers (e.g., BHT) reduced this to 1.2%.

Solubility Limitations

The compound’s poor aqueous solubility (2.1 mg/mL at pH 7) complicates purification. A patent-pending co-solvent system (THF:EtOAc:heptane 3:5:2) improved crystallization yields by 34%.

Emerging Technologies in Synthesis

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The propanoic acid moiety enables classical acid-base and nucleophilic acyl substitution reactions:

a. Esterification

Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters :

| Reagent | Product | Conditions |

|---|---|---|

| Methanol | Methyl ester derivative | H₂SO₄, reflux, 12 hr |

| Ethanol | Ethyl ester derivative | HCl gas, 60°C |

b. Salt Formation

Forms stable salts with bases (e.g., NaOH, K₂CO₃) :

Phthalazinone Ring Reactions

The 4-oxo-3,4-dihydrophthalazine core participates in electrophilic and nucleophilic processes:

a. Nucleophilic Attack at Carbonyl

The keto group undergoes nucleophilic additions:

-

Hydrazine : Forms hydrazones for heterocyclic diversification .

-

Grignard Reagents : Adds alkyl/aryl groups to the carbonyl carbon .

b. Electrophilic Substitution

Aromatic positions (C-5/C-8) undergo halogenation or nitration under controlled conditions :

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative |

| Br₂/FeBr₃ | C-8 | 8-Bromo derivative |

Isopropyl Group Modifications

The isopropyl substituent influences steric effects and participates in:

a. Oxidation

Controlled oxidation converts the isopropyl group to a carbonyl, forming a diketone intermediate :

b. Radical Halogenation

Free-radical bromination (NBS, light) generates brominated analogs .

Interactions with Heterocyclic Systems

The phthalazinone ring engages in cycloadditions and ring-opening reactions:

a. Diels-Alder Reactions

Acts as a dienophile with conjugated dienes to form polycyclic systems :

| Diene | Product | Yield |

|---|---|---|

| 1,3-Butadiene | Hexahydronaphthyridine derivative | 62% |

b. Ring-Opening Hydrolysis

Under strong basic conditions (e.g., NaOH, 100°C), the phthalazinone ring hydrolyzes to a dicarboxylic acid .

Catalytic Transformations

Metal-catalyzed reactions enhance synthetic utility:

a. Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings introduce aryl groups at reactive positions :

b. InCl₃-Mediated Cyclizations

Facilitates one-pot syntheses of fused pyrano-phthalazinones .

Polymerization Potential

The carboxylic acid and aromatic system enable:

Key Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid exhibit notable anticancer properties. A study reported that derivatives related to this compound showed significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. For instance, out of 25 screened derivatives, several demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.9 | HCT-116 |

| Compound B | 7.52 | HCT-116 |

| Compound C | 10.84 | MCF-7 |

Agrochemical Applications

In addition to its pharmaceutical potential, this compound has shown promise in agrochemical applications. Its structural features allow it to interact with biological targets in pests and pathogens, potentially serving as an effective pesticide or herbicide.

Pesticidal Activity

Studies have indicated that derivatives of this compound exhibit antifungal properties against various fungal species, including those that affect crops. Molecular docking studies have suggested strong binding affinities between these compounds and fungal enzymes .

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound through multi-step organic reactions. The purity and structure of these compounds were confirmed using spectroscopic techniques such as NMR and mass spectrometry . The synthesized compounds were then evaluated for their anticancer potential using the MTT assay.

In vitro assays demonstrated that several synthesized derivatives exhibited promising biological activities. For example, a derivative with an IC50 value of 20.12 ± 6.20 μM was noted as a strong candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid

The closest structural analog is 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS: 298682-21-0), which replaces the isopropyl group with a methyl substituent. Key differences include:

| Property | Target Compound (Isopropyl) | Methyl Analog |

|---|---|---|

| CAS Number | 1344692-10-9 | 298682-21-0 |

| Molecular Formula | C₁₄H₁₆N₂O₃ | C₁₂H₁₂N₂O₃ |

| Molecular Weight (g/mol) | 260.29 | 232.24 |

| Substituent | 3-Isopropyl | 3-Methyl |

The isopropyl group introduces steric bulk and increased lipophilicity compared to the methyl analog.

Comparison with Other Propanoic Acid Derivatives

(a) Pesticide-Related Propanoic Acids

Compounds such as haloxyfop and fluazifop () are phenoxypropanoic acids used as herbicides. While they share the propanoic acid functional group, their core structures diverge significantly:

- Haloxyfop: Contains a trifluoromethylpyridinyloxy-phenoxy group.

- Fluazifop: Features a trifluoromethylpyridinyloxy-phenoxypropanoic acid backbone.

These compounds target acetyl-CoA carboxylase in plants, a mode of action unlikely to align with phthalazinone derivatives due to structural dissimilarities .

(b) Amino-Substituted Propanoic Acids

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid () incorporates an amino linkage to a dihydroisoquinoline ring.

(c) Complex Pharmacophores

Compounds like 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid () highlight the versatility of propanoic acid in drug design. However, their intricate substituents (e.g., bicycloheptane, methoxyethoxymethyl) indicate specialized applications unrelated to phthalazinones .

Implications of Substituent Variations

- Steric Effects : The isopropyl group in the target compound may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller alkyl groups like methyl.

- Lipophilicity : Increased logP values (predicted) due to the isopropyl substituent could improve membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility : Bulkier substituents may complicate synthesis or purification compared to simpler analogs.

Biological Activity

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a compound with a complex structure that includes a dihydrophthalazine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 260.29 g/mol. The unique properties of this compound suggest significant potential for various biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The compound features both isopropyl and carbonyl groups, contributing to its reactivity and biological activity. Understanding its structure is crucial for exploring its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 1344692-10-9 |

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The structure suggests possible interactions with inflammatory pathways, which could lead to therapeutic effects in inflammatory diseases.

- Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes, affecting their activity and potentially leading to therapeutic applications in enzyme-related disorders.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of dihydrophthalazine compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing conditions characterized by chronic inflammation.

Study 3: Enzyme Interaction

Binding affinity studies revealed that this compound interacts with cyclooxygenase (COX) enzymes. The inhibition of COX activity was observed at concentrations ranging from 20 to 100 µM, indicating its potential as an anti-inflammatory agent.

Comparison with Related Compounds

A comparison of structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine | CHNO | Similar structure; lacks carboxylic acid group |

| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | CHNO | Different substituent on nitrogen; varied biological activity |

Q & A

Basic: How can researchers optimize the synthesis of 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid?

Methodological Answer:

Synthesis optimization often involves selecting coupling reagents and solvents to enhance yield. For phthalazinone derivatives, reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-dimethylformamide (DMF) have been effective in similar reactions, achieving yields >70% under controlled temperatures (60–80°C) and inert atmospheres .** Key steps include:

- Purification: Use column chromatography with gradients of ethyl acetate/hexane.

- Yield Tracking: Monitor reaction progress via TLC or HPLC.

Table 1: Example conditions for analogous compounds:

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PyBOP | DMF | 70 | 75 |

Basic: What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Confirm proton environments (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm, phthalazinone aromatic protons at δ 7.5–8.5 ppm).

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₁₆N₂O₃).

- Reference Standards: Compare retention times and fragmentation patterns with authenticated impurities (e.g., propanoic acid derivatives in Pharmacopeial guidelines) .

Advanced: How can computational methods predict reactivity in novel reactions involving this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. For example:

- ICReDD’s Workflow: Combines computational screening with experimental validation to identify optimal reaction pathways. For phthalazinone derivatives, this approach reduces trial-and-error by 50% .

- Case Study: Predict regioselectivity in nucleophilic attacks using Fukui indices or electrostatic potential maps.

Advanced: How should researchers resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects or unaccounted intermediates. Strategies include:

Re-evaluate Computational Models: Incorporate explicit solvent molecules (e.g., water/DMF) in DFT calculations.

In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates.

Collaborative Validation: Cross-check results with independent labs using standardized protocols (e.g., USP guidelines) .

Basic: What solubility and formulation challenges are associated with this compound?

Methodological Answer:

Balancing solubility and bioavailability is critical. For similar compounds:

- Aqueous Solubility: >10 mg/mL in PBS (pH 7.4) due to ionizable carboxylic acid groups .

- LogP: ~2.5 (indicating moderate lipophilicity).

Formulation Tips: - Use co-solvents (e.g., PEG 400) for in vivo studies.

- Consider salt formation (e.g., sodium salt) to enhance solubility .

Advanced: How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

Impurity analysis requires:

- Synthetic Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., uncyclized precursors or de-alkylated products).

- Reference Standards: Compare with pharmacopeial impurities (e.g., 2-(4-ethylphenyl)propanoic acid derivatives) .

Table 2: Common impurities in propanoic acid derivatives:

| Impurity Type | Structure | Detection Method |

|---|---|---|

| De-esterified | Free acid | HPLC (C18 column) |

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Oxidative stability studies for similar compounds recommend:

- Antioxidants: Add 0.1% w/v ascorbic acid or BHT to formulations.

- Storage Conditions: Use amber vials under nitrogen at −20°C.

- Forced Degradation: Expose to H₂O₂ (3%) and monitor degradation products via HPLC .

Basic: How can researchers validate the biological activity of this compound in vitro?

Methodological Answer:

Standard assays include:

- Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity: MTT assay on cell lines (e.g., HEK293 or HepG2).

Note: Ensure purity >95% to avoid false positives from impurities .

Advanced: What role does stereochemistry play in the compound’s activity, and how is it controlled?

Methodological Answer:

The isopropyl group’s stereochemistry may influence binding affinity. Methods to ensure stereochemical purity:

- Chiral HPLC: Use columns like Chiralpak AD-H to separate enantiomers.

- Asymmetric Synthesis: Employ chiral catalysts (e.g., Ru-BINAP) during key synthetic steps .

Advanced: How can machine learning improve high-throughput screening (HTS) for derivatives?

Methodological Answer:

ML models trained on phthalazinone libraries can predict bioactivity and ADMET properties. Steps include:

Dataset Curation: Collect structural and bioactivity data from public repositories (e.g., PubChem).

Feature Engineering: Use molecular descriptors (e.g., Morgan fingerprints).

Model Validation: Apply leave-one-out cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.